Tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated quinoxaline moiety, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Bromination: The quinoxaline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated quinoxaline is then reacted with piperazine in the presence of a base to form the piperazine-quinoxaline intermediate.
Protection with Tert-butyl Group: Finally, the piperazine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base to yield the target compound
Chemical Reactions Analysis
Tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with various nucleophiles under suitable conditions. Common reagents include organometallic reagents and nucleophilic amines.
Oxidation and Reduction: The quinoxaline moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively
Scientific Research Applications
Tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates due to its piperazine and quinoxaline moieties, which are common in pharmacologically active compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate molecular interactions and pathways involving piperazine and quinoxaline derivatives
Mechanism of Action
The mechanism of action of tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets and pathways due to the presence of the piperazine and quinoxaline moieties. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological activities .
Comparison with Similar Compounds
Tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine core but differs in the substituent on the piperazine ring, leading to different biological activities and applications.
Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a bromopyrimidine moiety instead of a brominated quinoxaline, which may result in different chemical reactivity and biological properties.
1-Boc-piperazine: This compound is a simpler derivative with a tert-butyl carbamate protecting group on the piperazine nitrogen, commonly used as an intermediate in organic synthesis.
Properties
Molecular Formula |
C17H21BrN4O2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl 4-(7-bromoquinoxalin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-8-6-21(7-9-22)15-11-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
IPRMGCYZCMNJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
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